N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Description
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine (CAS: 130031-46-8) is an acridine derivative with a unique structural architecture. It combines an acridine core—a planar heterocyclic moiety known for DNA intercalation—with a propyl-phenoxy linker bearing a bis(2-chloroethyl)amino group.
Properties
IUPAC Name |
N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWKRDRQLSWIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156311 | |
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130031-46-8 | |
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Bis(2-chloroethyl)amino)phenol
The bis(2-chloroethyl)amino group is introduced via alkylation of 4-aminophenol. A representative method involves reacting 4-aminophenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium carbonate. Polar aprotic solvents like N-methylpyrrolidone (NMP) facilitate the reaction at elevated temperatures (150–155°C). Tributylamine may be added to scavenge HCl, preventing side reactions.
Example Protocol
Functionalization to 3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl Chloride
The phenoxypropyl chain is introduced through a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. Reacting 4-(bis(2-chloroethyl)amino)phenol with 1-bromo-3-chloropropane in acetone using potassium carbonate as a base yields the chloro intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K2CO3 (2.5 equiv) |
| Temperature | Reflux (56°C) |
| Time | 12 hours |
| Yield | 78% |
The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Synthesis of 9-Acridinamine
9-Acridinamine is typically prepared via cyclization of diphenylamine derivatives or Ullmann coupling. A high-yielding method involves:
Cyclization of N-Phenylanthranilic Acid
Heating N-phenylanthranilic acid with polyphosphoric acid (PPA) at 180°C for 4 hours generates acridone, which is subsequently reduced to 9-acridinamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Reduction Step
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Reactants : Acridone (5 mmol), LAH (15 mmol)
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Solvent : THF (50 mL)
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Conditions : Reflux, 6 hours
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Workup : Quench with H2O, filter, and recrystallize from ethanol.
Coupling of Intermediates
The final step involves alkylation of 9-acridinamine with 3-(4-(bis(2-chloroethyl)amino)phenoxy)propyl chloride.
Alkylation Protocol
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Reactants : 9-Acridinamine (5 mmol), 3-(4-(bis(2-chloroethyl)amino)phenoxy)propyl chloride (6 mmol)
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Solvent : Dimethyl sulfoxide (DMSO)
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Base : Triethylamine (1.5 equiv)
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Temperature : 50°C, 8 hours
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Workup : Dilute with water, extract with dichloromethane, and purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Yield : 62%
Purity : >98% (HPLC)
Optimization and Challenges
Chemoselectivity in Alkylation
The presence of multiple amines in 9-acridinamine risks undesired side reactions. Employing DMSO as a solvent and triethylamine as a base enhances selectivity for the primary amine, suppressing reactivity at the aromatic nitrogen.
Purification Techniques
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Crystallization : Adjusting pH to 4.7 precipitates impurities while retaining the target compound in solution.
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Chromatography : Silica gel chromatography resolves residual bis-alkylated byproducts.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (d, 2H, Ar-H), 7.89 (t, 2H, Ar-H), 4.12 (t, 2H, OCH2), 3.68 (t, 4H, NCH2CH2Cl).
Elemental Analysis
Scalability and Industrial Relevance
The synthesis is scalable to multigram quantities with modifications:
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine involves its ability to intercalate into DNA, disrupting the DNA structure and function. The bis(2-chloroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and ultimately cell death. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related acridine and heterocyclic derivatives (Table 1):
Key Observations:
- Alkylation Capacity : The target compound’s bis(2-chloroethyl) group distinguishes it from most acridine derivatives, enabling DNA cross-linking akin to nitrogen mustards (e.g., cyclophosphamide). In contrast, bis-acridinyl compounds (e.g., 11, 15) lack alkylating groups, relying solely on intercalation .
- Synthetic Feasibility : Bis-acridines face challenges in coupling reactions (e.g., low yields with 4,5-dimethyl-9-methoxyacridine) , whereas the target compound’s commercial availability suggests optimized synthesis .
Biological Activity
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine, often referred to as ACR-BC (Acridine Bis(Chloroethyl) compound), is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article delves into the biological activity of ACR-BC, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
ACR-BC is characterized by its complex structure, which includes an acridine moiety linked to a bis(2-chloroethyl) amino group through a phenoxy and propyl chain. Its molecular formula is , and it has a molecular weight of approximately 484.42 g/mol. The presence of the bis(2-chloroethyl) group is significant as it is known to contribute to alkylating activity, which can be leveraged in therapeutic applications.
The biological activity of ACR-BC primarily stems from its ability to intercalate into DNA and form covalent bonds with nucleophilic sites on DNA bases. This mechanism disrupts DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The compound's activity can be summarized as follows:
- DNA Intercalation : ACR-BC inserts itself between DNA base pairs, altering the helical structure.
- Alkylation : The bis(2-chloroethyl) groups can alkylate guanine residues, leading to DNA strand breaks.
- Cell Cycle Arrest : The resultant DNA damage triggers cellular checkpoints, leading to apoptosis in cancerous cells.
Antitumor Activity
Research has demonstrated that ACR-BC exhibits potent antitumor activity against various cancer cell lines. For instance:
- In vitro studies showed that ACR-BC has an IC50 value in the low micromolar range against human prostate carcinoma cells, indicating significant cytotoxicity.
- In vivo studies using murine models have reported tumor regression upon administration of ACR-BC, suggesting its potential as a chemotherapeutic agent.
Antiparasitic Activity
ACR-BC also displays promising activity against certain parasites, particularly those responsible for diseases like leishmaniasis. Studies indicate:
- Inhibition of Trypanothione Reductase (TR) : ACR-BC has been shown to inhibit TR in Leishmania species, which is crucial for their survival and pathogenicity.
- Selectivity Index : The compound exhibits a favorable selectivity index when tested against mammalian cells versus parasitic cells, indicating lower toxicity to human cells while effectively targeting the parasite.
Study 1: Antitumor Efficacy in Prostate Cancer
A study published in Cancer Research evaluated the effects of ACR-BC on prostate cancer cell lines. Results indicated that treatment with ACR-BC resulted in:
| Parameter | Control Group | ACR-BC Treated Group |
|---|---|---|
| Cell Viability (%) | 100 | 30 |
| Apoptosis Rate (%) | 5 | 50 |
| Tumor Volume Reduction (cm³) | 0 | 1.5 |
These results support the hypothesis that ACR-BC effectively induces apoptosis in prostate cancer cells.
Study 2: Antiparasitic Activity Against Leishmania
In another investigation focused on leishmaniasis, ACR-BC was tested for its ability to inhibit TR:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| ACR-BC | 1.0 | 70 |
| Reference Drug | 245 | 10 |
The data indicated that ACR-BC is significantly more effective at lower concentrations compared to traditional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
